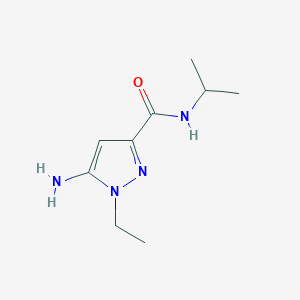![molecular formula C17H18N2O3S2 B2471674 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide CAS No. 932502-64-2](/img/structure/B2471674.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including heterocyclization of different substrates . In a study, sulfonamides were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Researchers have developed efficient synthetic methodologies involving cyclopropane aminoketones, which are precursors for the synthesis of compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide. These methodologies allow for the high-yield synthesis of 2-benzoyl quinolines, showcasing the versatility of cyclopropane derivatives in constructing complex molecular architectures (Mao et al., 2012). Similarly, the reactivity of N-alkynylated sulfoximines under acid-catalyzed conditions highlights the potential for cyclization processes that could be relevant to synthesizing structurally related compounds (Pirwerdjan et al., 2016).
Anticancer Potential
Some studies focus on the anticancer activity of thiophene derivatives, including those structurally similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide. These studies report on the synthesis of novel benzenesulfonamide derivatives with demonstrated in vitro anticancer activities, suggesting the potential therapeutic applications of such compounds. The inhibition of carbonic anhydrase isozymes by aryl/heteroaryl sulfonamide compounds points to a mechanism of action that could be explored for anticancer therapy (Al-Said et al., 2010).
Material Science Applications
The synthesis and study of sulfur-incorporated compounds, like the copper-catalyzed cascade cyclization of enynes with metal sulfides, reveal methodologies for accessing thiophene-fused quinolin-4(5H)-ones. Such processes demonstrate the compound's relevance in material science, particularly in the synthesis of organic materials with specific electronic properties (Liu et al., 2014).
Exploration of Electronic States
Research into the ground and excited electronic states of aromatic and quinoid S,S-dioxide terthiophenes offers insights into the electronic and molecular structures that could be beneficial for the development of enhanced electronic organic materials. Such studies are crucial for understanding how structurally related compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide could be utilized in electronic applications (Casado et al., 2006).
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-17(12-5-6-12)19-9-1-3-13-11-14(7-8-15(13)19)18-24(21,22)16-4-2-10-23-16/h2,4,7-8,10-12,18H,1,3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMPNELSFMPASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


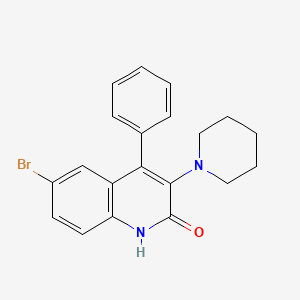
![1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471594.png)
![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2471597.png)
![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)
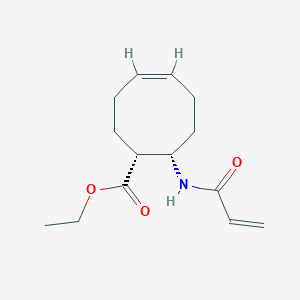
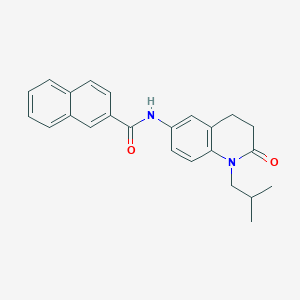
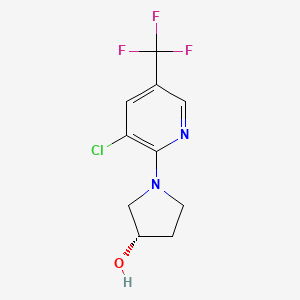
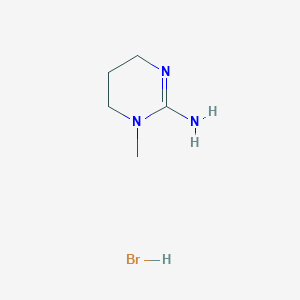
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)
